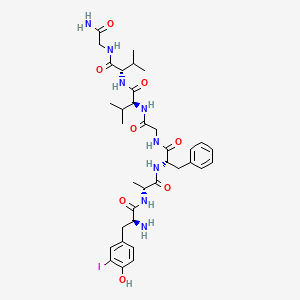

3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide

CAS No.: 649727-50-4

Cat. No.: VC16900613

Molecular Formula: C35H49IN8O8

Molecular Weight: 836.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 649727-50-4 |

|---|---|

| Molecular Formula | C35H49IN8O8 |

| Molecular Weight | 836.7 g/mol |

| IUPAC Name | (2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide |

| Standard InChI | InChI=1S/C35H49IN8O8/c1-18(2)29(34(51)39-16-27(38)46)44-35(52)30(19(3)4)43-28(47)17-40-33(50)25(15-21-9-7-6-8-10-21)42-31(48)20(5)41-32(49)24(37)14-22-11-12-26(45)23(36)13-22/h6-13,18-20,24-25,29-30,45H,14-17,37H2,1-5H3,(H2,38,46)(H,39,51)(H,40,50)(H,41,49)(H,42,48)(H,43,47)(H,44,52)/t20-,24+,25+,29+,30+/m1/s1 |

| Standard InChI Key | ZNTOMFGTODRUBV-AFASLCHUSA-N |

| Isomeric SMILES | C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC(=C(C=C2)O)I)N |

| Canonical SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC(=C(C=C2)O)I)N |

Introduction

3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a synthetic peptide compound belonging to the class of iodinated peptides. It is composed of amino acids linked by peptide bonds, with an iodine atom attached to the aromatic ring of L-tyrosine. This compound is not naturally occurring but is synthesized for its potential applications in medicinal chemistry and pharmacology due to its structural similarity to endogenous peptides that regulate physiological processes.

Synthesis

The synthesis of this compound involves:

-

Peptide Bond Formation: Sequential addition of amino acids using solid-phase or solution-phase peptide synthesis techniques.

-

Iodination: Introduction of iodine into the aromatic ring of L-tyrosine via electrophilic substitution reactions.

-

Purification: High-Performance Liquid Chromatography (HPLC) is employed to isolate the desired peptide from by-products.

Biological Relevance

Mechanism of Action:

-

The compound likely interacts with specific receptors, mimicking natural peptides involved in neurotransmission or hormonal regulation.

-

Iodination enhances receptor-ligand binding affinity, potentially stabilizing interactions.

Potential Applications:

-

Pharmacology: Its structural similarity to endogenous peptides suggests potential use in drug development targeting hormonal or neurological pathways.

-

Biological Research: It may serve as a model for studying iodinated peptides' role in physiological processes.

Analytical Characterization

To confirm the structure and purity of the compound, the following methods are used:

-

Nuclear Magnetic Resonance (NMR): Determines the molecular structure by analyzing hydrogen and carbon environments.

-

Mass Spectrometry (MS): Confirms molecular weight and composition.

-

Chromatography (HPLC): Ensures purity by separating impurities from the target compound.

Research Implications

Iodinated peptides like this one are gaining attention for their enhanced biological activity due to iodine's influence on molecular interactions. Their study could lead to advancements in therapeutic agents for diseases involving peptide signaling pathways.

Data Table: Key Characteristics of 3-Iodo-L-tyrosyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide

| Property | Description |

|---|---|

| Molecular Type | Synthetic iodinated peptide |

| Amino Acids | L-Tyrosine (iodinated), D-Alanine, L-Phenylalanine, Glycine, L-Valine x2 |

| Synthesis Methods | Solid-phase/solution-phase synthesis, iodination, HPLC purification |

| Analytical Techniques | NMR, MS, HPLC |

| Biological Role | Mimics endogenous peptides; potential receptor interaction |

| Applications | Pharmacology, biological research |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume